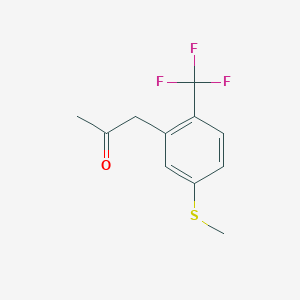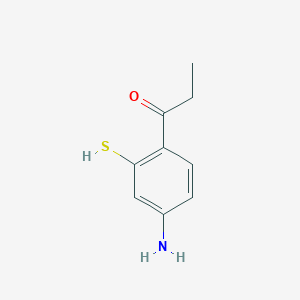
8-(Bromomethyl)-3-methylisoquinoline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Bromomethyl)-3-methylisoquinoline hydrobromide is an organic compound belonging to the class of substituted isoquinolines This compound is characterized by the presence of a bromomethyl group at the 8th position and a methyl group at the 3rd position of the isoquinoline ring, with a hydrobromide salt form
准备方法
The synthesis of 8-(Bromomethyl)-3-methylisoquinoline hydrobromide typically involves several steps. One common method starts with the bromination of 3-methylisoquinoline. The bromination reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The resulting 8-(Bromomethyl)-3-methylisoquinoline is then converted to its hydrobromide salt by treatment with hydrobromic acid.
化学反应分析
8-(Bromomethyl)-3-methylisoquinoline hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylisoquinoline derivatives.
Common reagents used in these reactions include N-bromosuccinimide for bromination, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学研究应用
8-(Bromomethyl)-3-methylisoquinoline hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 8-(Bromomethyl)-3-methylisoquinoline hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
8-(Bromomethyl)-3-methylisoquinoline hydrobromide can be compared with other similar compounds such as:
2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide: This compound also contains a bromomethyl group but differs in the structure of the heterocyclic ring.
8-(Bromomethyl)quinoline: Similar in structure but lacks the methyl group at the 3rd position.
2-(Bromomethyl)pyridine hydrobromide: Contains a bromomethyl group on a pyridine ring instead of an isoquinoline ring.
The uniqueness of this compound lies in its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H11Br2N |
|---|---|
分子量 |
317.02 g/mol |
IUPAC 名称 |
8-(bromomethyl)-3-methylisoquinoline;hydrobromide |
InChI |
InChI=1S/C11H10BrN.BrH/c1-8-5-9-3-2-4-10(6-12)11(9)7-13-8;/h2-5,7H,6H2,1H3;1H |
InChI 键 |
VXFQJXNFGVZASS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)CBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


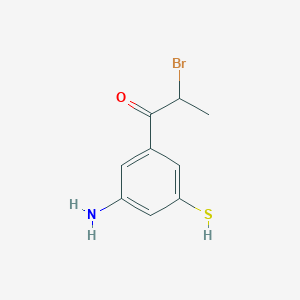
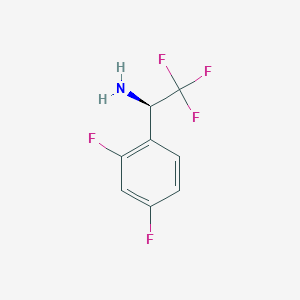
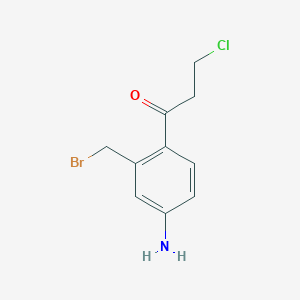
![(1R,3'S)-1'-Benzyl-3'-methyl-3H-spiro[isobenzofuran-1,4'-piperidin]-6-ol](/img/structure/B14043678.png)
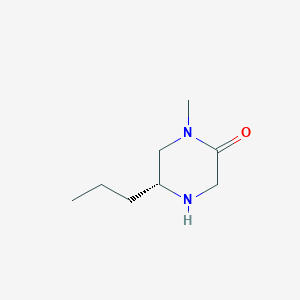
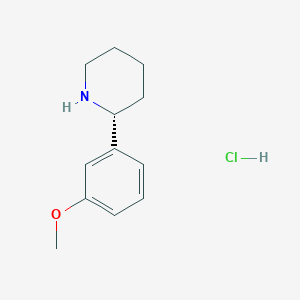

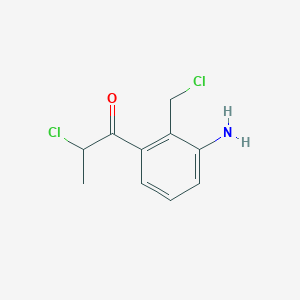
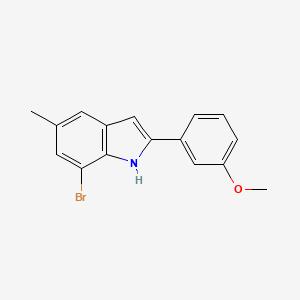
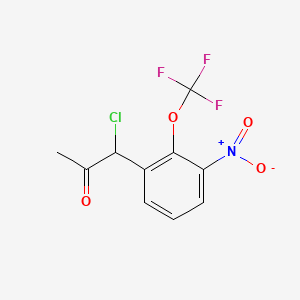
![trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B14043743.png)
